1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride

Thermal stability Salt selection Compound management

1‑(4‑(Aminomethyl)phenyl)guanidine dihydrochloride (CAS 202979‑33‑7) is a crystalline, water‑soluble guanidine‑phenyl building block that serves as the essential P1 pharmacophore in multiple clinically relevant serine protease inhibitor series. The compound binds the S1 specificity pocket of trypsin‑like enzymes through a canonical salt‑bridge to Asp‑189, conferring the arginine‑mimetic recognition required for urokinase (uPA) and mast‑cell tryptase inhibition.

Molecular Formula C8H14Cl2N4
Molecular Weight 237.13 g/mol
Cat. No. B13006917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride
Molecular FormulaC8H14Cl2N4
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)N=C(N)N.Cl.Cl
InChIInChI=1S/C8H12N4.2ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;;/h1-4H,5,9H2,(H4,10,11,12);2*1H
InChIKeyIHXURFIRYDRFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade 1‑(4‑(Aminomethyl)phenyl)guanidine Dihydrochloride: Core Intermediate for Serine Protease Inhibitor Programs


1‑(4‑(Aminomethyl)phenyl)guanidine dihydrochloride (CAS 202979‑33‑7) is a crystalline, water‑soluble guanidine‑phenyl building block that serves as the essential P1 pharmacophore in multiple clinically relevant serine protease inhibitor series [1]. The compound binds the S1 specificity pocket of trypsin‑like enzymes through a canonical salt‑bridge to Asp‑189, conferring the arginine‑mimetic recognition required for urokinase (uPA) and mast‑cell tryptase inhibition [1]. Its dihydrochloride salt form ensures reproducible weighing, long‑term ambient stability, and direct compatibility with aqueous amide‑coupling protocols without the need for in‑situ neutralisation or protection‑deprotection cycles .

Why Free‑Base or Alternative Guanidine Building Blocks Cannot Replace 1‑(4‑(Aminomethyl)phenyl)guanidine Dihydrochloride


Substituting the dihydrochloride salt with the free‑base form (CAS 174959‑56‑9) or other guanidine‑containing benzylamines introduces material handling, reactivity, and selectivity penalties. The free base melts 78–84 °C lower and lacks the salt’s resistance to carbonate formation, leading to variable purity upon storage . More critically, the 4‑aminomethyl substituent differentiates this scaffold from simple benzamidine or 4‑guanidinobenzoic acid: it provides a primary amine handle for iterative derivatisation while preserving the phenylguanidine S1‑binding motif that was crystallographically validated to insert deeply into the uPA active site and achieve >400‑fold selectivity over plasmin, Factor Xa, and tissue plasminogen activator [1]. Generic guanidine sources that lack this substitution pattern cannot replicate the documented structure‑activity relationships or the synthetic entry to clinical candidates such as APC‑2059 [1].

Head‑to‑Head Differentiation Data for 1‑(4‑(Aminomethyl)phenyl)guanidine Dihydrochloride


Thermal Stability and Storage: Dihydrochloride Salt Outperforms the Free Base by >78 °C

The dihydrochloride salt (CAS 202979‑33‑7) exhibits a melting point of 250–260 °C (decomposition), whereas the corresponding free base (CAS 174959‑56‑9) melts at 172–176 °C . The 78–84 °C increase reflects stronger ionic lattice energy and translates to negligible hygroscopicity and absence of amine‑carbonate formation under ambient storage, properties that are essential for accurate stoichiometric dispensing in multi‑step library synthesis .

Thermal stability Salt selection Compound management

Synthetic Step‑Economy: Direct Use of the Dihydrochloride Salt Eliminates Protection/Deprotection Sequences

The dihydrochloride salt is employed directly in the synthesis of dibasic human mast‑cell tryptase inhibitors (e.g., APC‑2059) and oxobenzazepinealkanoate integrin antagonists without prior N‑Boc protection . In contrast, the alternative route starting from 4‑aminobenzylamine requires Boc protection of the benzylic amine, heating with cyanamide, and subsequent TFA deprotection to unmask the guanidine, adding two synthetic steps and increasing by‑product burden before the key pharmacophore can be elaborated [1]. The salt’s ready‑to‑couple nature reduces the linear sequence by at least two transformations, directly impacting campaign timelines and overall yield [1].

Step economy Solid‑phase synthesis Tryptase inhibitors

Selectivity Advantage Over Benzamidine: The (4‑Aminomethyl)phenylguanidine Scaffold Confers >400‑Fold uPA Selectivity

Derivatives of (4‑aminomethyl)phenylguanidine achieve selectivity ratios exceeding 400 against plasmin, Factor Xa, and tissue plasminogen activator (tPA), and >250 against thrombin [1]. By contrast, benzamidine—a widely used generic S1‑binding probe—inhibits all trypsin‑like serine proteases with little discrimination (typical Ki values in the 10–100 µM range across uPA, plasmin, and thrombin) [2]. The selectivity arises from the phenylguanidine moiety’s deep insertion into the uPA S1 pocket and the exploitation of the sterically constricted S2/S3/S4 subsites caused by the 99‑insertion loop, a structural feature not utilised by benzamidine [1].

Selectivity Urokinase Serine proteases

Crystallographically Validated Binding Mode Enables Rational Structure‑Based Design

The phenylguanidine moiety of (4‑aminomethyl)phenylguanidine was directly observed in the 1.8 Å crystal structure of the uPA B‑chain · WX‑293T complex (PDB 1EJN), confirming the expected canonical salt‑bridge to Asp‑189 and additional hydrogen bonds to Ser‑190 and the carbonyl oxygen of Gly‑218 [1]. This experimentally validated binding pose provides a reliable structural starting point for fragment‑based design that is absent for many commercially available guanidine building blocks, whose binding modes are only inferred from docking [1]. The availability of uPA‑benzamidine co‑crystals that permit inhibitor exchange by soaking further accelerates structure‑guided optimisation of new analogues bearing this core [1].

X‑ray crystallography Structure‑based drug design Fragment growing

High‑Value Application Scenarios for 1‑(4‑(Aminomethyl)phenyl)guanidine Dihydrochloride


Accelerated Synthesis of Selective uPA Inhibitors for Oncology Research

The dihydrochloride salt’s ready‑to‑couple amine handle and the scaffold’s demonstrated >400‑fold selectivity over off‑target serine proteases [1] make it the building block of choice for parallel synthesis of focused uPA inhibitor libraries. Researchers can directly acylate or sulfonylate the benzylic amine without protection‑deprotection sequences, enabling rapid exploration of P1′–P4 substituent space while maintaining the crystallographically validated S1‑binding geometry [1].

GMP‑Ready Intermediate for Mast‑Cell Tryptase Clinical Candidates

The compound is a documented intermediate in the synthesis of APC‑2059, a dibasic tryptase inhibitor that reached Phase II clinical trials for psoriasis and ulcerative colitis [2]. Procuring the dihydrochloride salt in multi‑gram to kilogram quantities from qualified vendors directly supports process chemistry scale‑up and IND‑enabling toxicology studies, as the salt form avoids the variability of in‑house guanidinylation and deprotection steps [2].

Structure‑Based Fragment Growing Using a Validated uPA Co‑Crystal System

Because the phenylguanidine core has been experimentally observed bound to the uPA active site at 1.8 Å resolution [1], structure‑based design groups can use the dihydrochloride salt as a pre‑validated anchor fragment. Soaking experiments with uPA‑benzamidine crystals allow rapid determination of co‑crystal structures for new analogues, turning each design cycle into a thoroughly informed decision step [1].

Dual‑Pharmacophore Integrin Antagonist Synthesis

Beyond protease inhibition, the dihydrochloride salt is used as a reagent in the preparation of oxobenzazepinealkanoate‑based integrin receptor antagonists . The compound’s combination of guanidine and benzylic amine functional groups enables convergent assembly of molecules that simultaneously engage integrin receptors and downstream signalling nodes, a strategy of growing interest in immuno‑oncology .

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